molecular formula C16H16N2O2S B4938076 2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B4938076
M. Wt: 300.4 g/mol
InChI Key: WNIXQTHJPYYYPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer.

Mechanism of Action

2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, 2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one blocks the activation of downstream signaling pathways, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been found to have a number of biochemical and physiological effects, including the inhibition of BTK phosphorylation, the downregulation of anti-apoptotic proteins, and the upregulation of pro-apoptotic proteins. 2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has also been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one for lab experiments is its high selectivity for BTK, which reduces the risk of off-target effects. 2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is also relatively easy to synthesize and purify, which makes it a convenient tool for studying BTK signaling pathways. However, one limitation of 2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is its relatively short half-life, which may require frequent dosing in in vivo experiments.

Future Directions

There are several future directions for the study of 2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, including the investigation of its efficacy in combination with other cancer treatments, the development of more potent and selective BTK inhibitors, and the exploration of its potential use in other diseases, such as autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one and to identify biomarkers that can predict response to treatment.

Synthesis Methods

The synthesis of 2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves several steps, including the preparation of the starting materials, the formation of the thieno[2,3-d]pyrimidin-4(3H)-one core, and the introduction of the methyl and methoxy groups. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells both in vitro and in vivo. 2-(4-methoxy-3-methylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has also been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-8-7-11(5-6-12(8)20-4)14-17-15(19)13-9(2)10(3)21-16(13)18-14/h5-7H,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIXQTHJPYYYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(C(=C(S3)C)C)C(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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